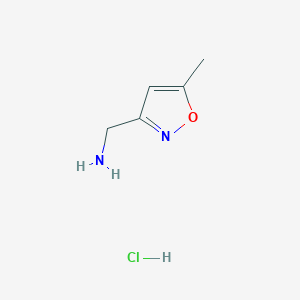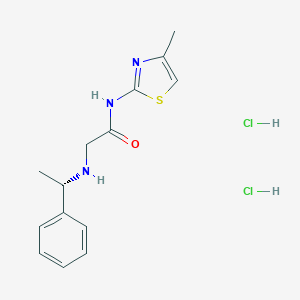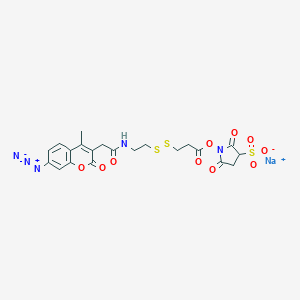![molecular formula C8H11NO6S2 B151922 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate CAS No. 2494-89-5](/img/structure/B151922.png)
2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate
Overview
Description
2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate (2-APESH) is a chemical compound that has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst, and as a tool for studying enzyme inhibition. This compound has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
Preparation of Artificial Immunogens
2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate is used in the preparation of artificial immunogens with polysaccharide specificity. This compound facilitates the coupling of polysaccharides to protein carriers, a method initially developed by Goebel and Avery in 1931. This application is critical in immunology and vaccine development (Himmelspach & Wrede, 1971).
Catalysis in Organic Synthesis
In the field of organic chemistry, this compound has been utilized in various catalytic processes. For instance, it acts as a catalyst in the synthesis of unsymmetrical polyhydroquinoline derivatives and in the one-pot preparation of substituted quinolines under solvent-free conditions. These processes are significant for the efficient production of complex organic compounds (Khaligh, 2014) (Kiasat, Mouradzadegun, & Saghanezhad, 2013).
Molecular Structure Analysis
Studies have been conducted on the molecular structure and crystal packing of compounds containing the 4-aminophenylsulfonyl group. These studies reveal insights into electronic charge transfer and hydrogen bond formation, which are vital in understanding the properties of various molecular structures (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).
Electrochemical Applications
In electrochemistry, mixtures of 4-sulfophenyl and 4-aminophenyl groups have been used on carbon electrode surfaces. This application is particularly relevant for controlling the composition of bimetallic layers, which is important in the development of advanced electrode materials (Vila & Bélanger, 2012).
Cancer Research
In cancer research, derivatives of phenyl sulfonyl, like 2,4-disulfonyl-phenyl-tert-butylnitrone, have shown potential in inhibiting certain enzymatic activities related to cancer cell growth. This implies a role for such compounds in developing new cancer therapeutics (Floyd, 2010).
Nonlinear Optical Applications
The compound has also found application in the growth and characterization of novel semi-organometallic nonlinear optical crystals. This is pivotal in the field of materials science, particularly for the development of new materials with specific optical properties (Vinoth et al., 2020).
Fluorescent Scaffolds and Probes
The use of 2,6-bis(arylsulfonyl)anilines, which include the 2-aminophenylsulfonyl group, in creating fluorescent scaffolds and probes demonstrates its significance in the development of new materials for sensing and imaging applications (Beppu, Kawata, Aizawa, Pu, Abe, Ohba, & Katagiri, 2014).
properties
IUPAC Name |
2-(4-aminophenyl)sulfonylethyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6S2/c9-7-1-3-8(4-2-7)16(10,11)6-5-15-17(12,13)14/h1-4H,5-6,9H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALORYHODRVWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)CCOS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027484 | |
| Record name | Ethanol, 2-[(4-aminophenyl)sulfonyl]-, hydrogen sulfate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Ethanol, 2-[(4-aminophenyl)sulfonyl]-, 1-(hydrogen sulfate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate | |
CAS RN |
2494-89-5 | |
| Record name | Ethanol, 2-[(4-aminophenyl)sulfonyl]-, 1-(hydrogen sulfate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2494-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((2-Sulfatoethyl)sulfonyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[(4-aminophenyl)sulfonyl]-, 1-(hydrogen sulfate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[(4-aminophenyl)sulfonyl]-, hydrogen sulfate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(p-aminophenyl)sulphonyl]ethyl hydrogensulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-((4-AMINOBENZENE)SULFONYL)ETHOXY)SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R04R0T8IA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)
